tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Description
This compound is a halogenated pyrazolo[1,5-a]pyrazine derivative featuring a tert-butyl carboxylate group at position 5, a methyl group at position 2, and an iodine substituent at position 2. It serves as a versatile building block in medicinal and organic chemistry due to its reactive iodine atom and sterically protective tert-butyl ester. The molecular formula is C₁₂H₁₇IN₃O₂, with a molecular weight of 362.19 g/mol (calculated). It is commercially available as a research chemical (e.g., EN300-761396, Ref: 3D-YXC22968) and is used in cross-coupling reactions, scaffold diversification, and drug discovery .
Properties
IUPAC Name |
tert-butyl 3-iodo-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN3O2/c1-8-10(13)9-7-15(5-6-16(9)14-8)11(17)18-12(2,3)4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVHPCIZIYHKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCN(CC2=C1I)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138122-16-2 | |
| Record name | tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multiple steps, starting with the formation of the pyrazolopyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The iodination and subsequent tert-butoxycarbonylation (Boc) are performed using iodine and di-tert-butyl dicarbonate (Boc2O) respectively.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of reactors capable of handling large volumes and maintaining precise control over reaction conditions. The process would involve continuous monitoring and optimization to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The iodine atom can be oxidized to iodate or periodate under specific conditions.
Reduction: : The iodine atom can be reduced to iodide.
Substitution: : The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents like sodium thiosulfate (Na2S2O3) or hydrogen gas (H2) are used.
Substitution: : Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: : Iodate (IO3-) or periodate (IO4-)
Reduction: : Iodide (I-)
Substitution: : Alkyl or aryl substituted pyrazolopyrazines
Scientific Research Applications
Safety Information
This chemical is classified as an irritant . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Pyrazolo[1,5-a]pyrazines and Pyrazolo[1,5-a]pyrimidines Applications
Pyrazolo[1,5-a]pyrazines are an important class of heterocyclic systems with synthetic and biological potential . Studies have identified derivatives of pyrazolo[1,5-a]pyrazine as inhibitors of kinases, dopamine receptor agonists, antagonists of vasopressin V1b, fibrinogen, chemokine CXCR7, and orexin receptors . Pyrazolo[1,5-a]pyrimidines have a high impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties .
Functionalization of Pyrazolo[1,5-a]pyrazines
Functionalization at position 7 of the pyrazolo[1,5-a]pyrazine ring can expand the chemical space of compounds for biomedical research . A straightforward formylation at position 7 of pyrazolo[1,5-a]pyrazine derivatives can be achieved with substituents at the 2, 3, and 4 positions . The most acidic calculated pKa (DMSO) C–H group is at position 7 and does not depend significantly on the substituents .
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines
Mechanism of Action
The exact mechanism of action of tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Analogues
tert-Butyl 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
- Molecular Formula : C₁₂H₁₈BrN₃O₂
- Molecular Weight : 316.2 g/mol
- Key Differences : Bromine replaces iodine at position 3.
- Implications : Bromine’s lower electronegativity and weaker leaving-group ability reduce reactivity in nucleophilic substitutions compared to iodine. This compound is often used in Suzuki-Miyaura couplings, where bromine’s stability under basic conditions is advantageous .
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
- Molecular Formula : C₆H₉BrClN₃
- Molecular Weight : 238.51 g/mol
- Key Differences : Lacks the tert-butyl carboxylate group.
- Implications : The absence of the ester reduces steric hindrance and lipophilicity, making it more water-soluble but less stable in acidic conditions. Used as a precursor for simpler heterocyclic systems .
5-tert-Butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate
- Molecular Formula : C₁₄H₂₀BrN₃O₄
- Molecular Weight : 374.23 g/mol
- Key Differences : Contains dual ester groups (tert-butyl and ethyl) and a partially saturated pyrazine ring.
- Implications : Increased lipophilicity enhances membrane permeability, making it suitable for prodrug design. The dihydro structure may influence conformational flexibility .
Ester-Modified Analogues
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride
- Molecular Formula : C₁₀H₁₆ClN₃O₂
- Molecular Weight : 245.71 g/mol (base)
- Key Differences : Ethyl ester at position 2 instead of tert-butyl at position 5; methyl group at position 4.
- Implications : The ethyl ester is more prone to hydrolysis than tert-butyl, limiting its use in prolonged reactions. The hydrochloride salt improves crystallinity for pharmaceutical formulations .
Chiral and Functionalized Derivatives
(6R)-tert-Butyl 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Reactivity in Cross-Coupling Reactions
- The iodo-substituted target compound exhibits superior reactivity in Sonogashira and Ullmann couplings due to iodine’s high leaving-group propensity, enabling efficient aryl-alkyne or aryl-amine bond formations .
- Bromo analogues are preferred in palladium-catalyzed Suzuki reactions, where their stability under basic conditions minimizes side reactions .
Comparative Data Table
Biological Activity
tert-butyl 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H17IN2O2
- Molecular Weight : 348 Da
- CAS Number : 1638765-22-6
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Dual Inhibition : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including related structures to this compound, act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). These compounds exhibited potent growth inhibition across various cancer cell lines with a mean growth inhibition percentage (GI%) of up to 43.9% .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0–G1 phase in cancer cells. For example, treated RFX 393 cells demonstrated a significant increase in G0–G1 phase population (up to 84.36%) and a decrease in S phase population (down to 11.49%) compared to controls .
- Apoptosis Induction : The mechanism of action involves the induction of apoptosis in cancer cells. This is evidenced by increased markers of apoptosis following treatment with the compound .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies suggest that variations in substituents on the pyrazole ring can enhance or diminish anticancer efficacy .
Table of Biological Activities
Case Study: Pyrazolo Derivatives
A series of pyrazolo derivatives related to this compound were synthesized and tested for their antituberculosis activity against drug-resistant strains of Mycobacterium tuberculosis. The findings revealed that some derivatives exhibited low nanomolar minimum inhibitory concentrations (MICs), indicating strong potential for treating resistant infections .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 3-iodo-2-methyl-pyrazolo[1,5-a]pyrazine-5-carboxylate?
The synthesis typically involves multi-step protocols, including cyclization, iodination, and protection/deprotection strategies. For example:
- Cyclization : Pyrazolo[1,5-a]pyrazine cores can be synthesized via condensation of aminopyrazoles with carbonyl-containing intermediates under reflux conditions (e.g., pyridine or ethanol) .
- Iodination : Electrophilic iodination at the 3-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane (DCM) at 0–25°C .
- Protection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
- Purification : Recrystallization from DCM/hexane or column chromatography (e.g., EtOAc/MeOH with 0.25% Et₃N) is used to isolate the product .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm regiochemistry and Boc-group integrity. For pyrazolo[1,5-a]pyrazine derivatives, characteristic peaks include aromatic protons (δ 6.5–8.5 ppm) and tert-butyl signals (δ 1.2–1.5 ppm) .
- IR Spectroscopy : Detection of carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (if present) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Melting Point Analysis : Consistency with literature values (e.g., 263–265°C for analogous compounds) .
Q. Why is the Boc protecting group employed in the synthesis?
The Boc group is favored for:
- Stability : Resists acidic/basic conditions during subsequent reactions (e.g., iodination or coupling) .
- Selective Deprotection : Removable under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) without disrupting the pyrazolo[1,5-a]pyrazine core .
- Crystallinity Enhancement : Improves product isolation via recrystallization .
Advanced Research Questions
Q. How can reaction yields be optimized during iodination of the pyrazolo[1,5-a]pyrazine core?
Critical factors include:
- Solvent Choice : Polar aprotic solvents (e.g., DCM or DMF) enhance iodine solubility and electrophilic substitution .
- Temperature Control : Slow addition of iodinating agents (e.g., NIS) at 0°C minimizes side reactions like di-iodination .
- Catalysis : Lewis acids (e.g., ZnCl₂) or silver salts (AgOTf) can activate the pyrazine ring for regioselective iodination .
- Workup : Quenching with Na₂S₂O₃ removes excess iodine, followed by silica gel filtration to eliminate byproducts .
Q. How should researchers address contradictory NMR data in structural elucidation?
- Tautomerism Analysis : Pyrazolo[1,5-a]pyrazines may exhibit tautomerism; variable-temperature NMR (VT-NMR) or deuterated solvents (e.g., DMSO-d₆) can resolve dynamic effects .
- 2D NMR Techniques : COSY, HSQC, and NOESY confirm connectivity and rule out impurities .
- Cross-Validation : Compare with literature data for analogous compounds (e.g., 7-amino-2-ethyl-5-phenyl derivatives) .
- Purity Assessment : Use HPLC (C18 column, MeCN/H₂O gradient) to detect trace impurities affecting spectral clarity .
Q. What strategies enable regioselective functionalization of the pyrazolo[1,5-a]pyrazine scaffold?
- Directing Groups : Electron-donating groups (e.g., methyl at C2) direct electrophiles to C3 via resonance stabilization .
- Metal-Mediated Coupling : Suzuki-Miyaura coupling at C3-iodo position with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
- Protection/Deprotection Sequences : Boc protection of the amine at C5 allows selective modification at other positions .
Q. How can researchers mitigate low yields in Boc deprotection steps?
- Acid Selection : TFA in DCM (1:1 v/v) typically achieves >90% deprotection efficiency within 2 hours at 25°C .
- Scavengers : Add triisopropylsilane (TIS) to minimize carbocation side reactions during Boc removal .
- Neutralization : Post-deprotection, neutralize with saturated NaHCO₃ to prevent decomposition of the free amine .
Q. What computational methods support the design of derivatives for biological testing?
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices for iodination sites) .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
